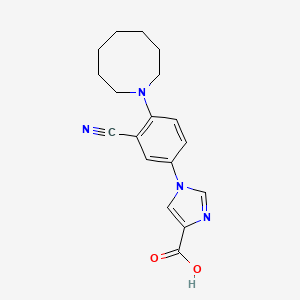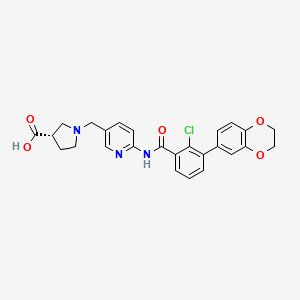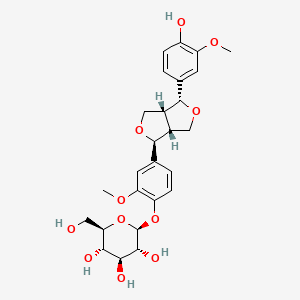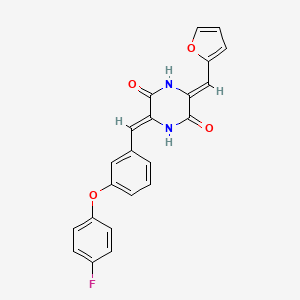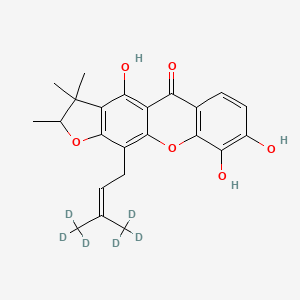![molecular formula C24H22N4O2 B12413859 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of DND-189 involves synthetic routes that ensure its stability and functionality as a fluorescent probe. The compound is typically provided as a 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). For industrial production, the compound is synthesized under controlled conditions to maintain its purity and efficacy. The preparation method for in vivo applications involves dissolving the compound in DMSO and then diluting it with appropriate solvents such as polyethylene glycol (PEG) and water .
化学反応の分析
DND-189 undergoes specific chemical reactions that are crucial for its function as a pH-sensitive probe. The compound’s fluorescence intensity increases in acidic environments due to protonation, which is a key reaction that enhances its utility in measuring pH changes within acidic organelles. Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining the desired pH conditions .
科学的研究の応用
DND-189 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in cellular biology to study the dynamics of lysosomes and other acidic organelles. It helps in understanding cellular processes such as autophagy and apoptosis.
Medicine: Utilized in research related to lysosomal storage diseases and other conditions where lysosomal pH is a critical factor.
Industry: Applied in the development of diagnostic tools and assays that require precise pH measurement within acidic environments .
作用機序
The mechanism of action of DND-189 involves its accumulation in acidic organelles due to protonation. The compound’s fluorescence is pH-dependent, with increased fluorescence intensity in more acidic environments. This property allows it to act as a reliable indicator of pH changes within lysosomes and other acidic compartments. The molecular targets of DND-189 are primarily the acidic organelles, where it accumulates and fluoresces in response to the pH levels .
類似化合物との比較
DND-189 is unique in its specific sensitivity to low pH ranges, making it particularly useful for studying acidic organelles. Similar compounds include:
LysoTracker® Green DND-26: Another fluorescent probe used for labeling acidic organelles but with different pH sensitivity.
LysoSensor™ Yellow/Blue DND-160: A dual-color probe that provides additional flexibility in multicolor imaging applications.
LysoTracker® Red DND-99: A red fluorescent probe used for similar applications but with different excitation and emission properties
DND-189 stands out due to its specific pH sensitivity and the intensity of its fluorescence in acidic environments, making it a preferred choice for certain types of cellular and biochemical research.
特性
分子式 |
C24H22N4O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
17-(2-morpholin-4-ylethylamino)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C24H22N4O2/c29-24-18-5-3-4-16-19(25-10-11-27-12-14-30-15-13-27)9-8-17(22(16)18)23-26-20-6-1-2-7-21(20)28(23)24/h1-9,25H,10-15H2 |
InChIキー |
JQDZUSDVVHXANW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





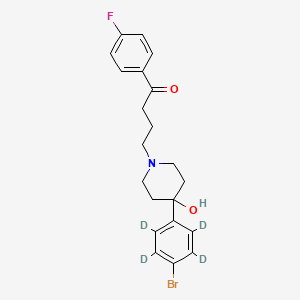

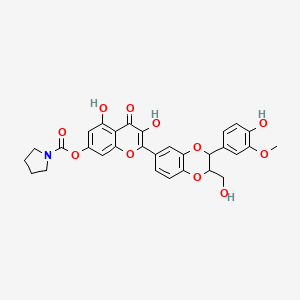

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
